Iron(II) gluconate hydrate

Descripción general

Descripción

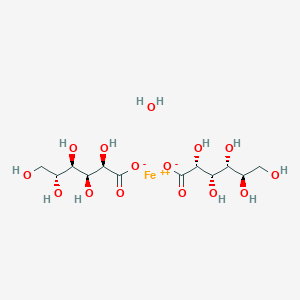

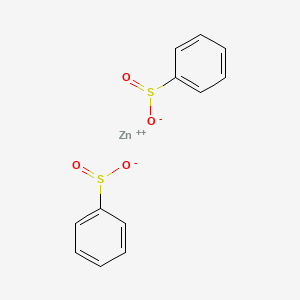

Iron(II) gluconate hydrate, also known as ferrous gluconate, is a black compound often used as an iron supplement . It is the iron (II) salt of gluconic acid .

Synthesis Analysis

Iron(II) gluconate is synthesized from sodium gluconate and iron(II) sulphate as precursors . The reaction product is purified by treating the crude reaction mixture with acidic and basic ion exchange resins for the removal of Na+ and SO42- ions .Molecular Structure Analysis

The molecular formula of Iron(II) gluconate hydrate is (C6H11O7)2Fe · aq . Its molecular weight is 446.14 (anhydrous basis) .Chemical Reactions Analysis

Iron(II) gluconate is obtained in the form of dark green crystals after drying . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

Iron(II) gluconate hydrate appears as a light yellow to brown powder . It is soluble in water and glycerin, but negligible in alcohol . Its melting point is 188 °C (370 °F; 461 K) dihydrate .Aplicaciones Científicas De Investigación

Crystallography and Physical Properties

Iron(II) gluconate hydrate exhibits interesting crystallographic structures that change depending on its hydration level. Research by Gondek and Dubiel (2020) revealed that fully hydrated iron(II) gluconate forms a monoclinic structure, while the dry form adopts a triclinic structure. Additionally, the study found that iron in the samples exists in the form of both Fe(II) and Fe(III) ions, with varying proportions depending on hydration status (Gondek & Dubiel, 2020).

Mössbauer Spectroscopy and Thermogravimetric Study

Ferrous gluconate's behavior under thermal conditions has been studied using Mössbauer spectroscopy and thermogravimetry. Kulgawczuk et al. (1989) discovered that Fe2+ occupies two different sites in the hydrated phase and one site post-thermal treatment. This study provides insights into the thermal stability and oxidation behavior of ferrous gluconate (Kulgawczuk, Ruebenbauer, & Sepiol, 1989).

Synthesis and Characterization

The synthesis and characterization of iron(II) gluconate as a potential antianemic drug have been explored. Nikolic et al. (2014) reported on its synthesis and physical and chemical properties, providing valuable information on its structure and degradation behavior under various conditions (Nikolic et al., 2014).

Environmental Applications

Iron(II) gluconate has applications in environmental science, particularly in water treatment. Ranjithkumar et al. (2014) studied its use in the synthesis of a magnetic activated carbon/α-Fe2O3 nanocomposite for the removal of dyes from water, highlighting its potential in water purification processes (Ranjithkumar, Sangeetha, & Vairam, 2014).

Iron Chemistry in Oceanography

A study by Rue and Bruland (1997) on iron chemistry in the equatorial Pacific Ocean indicated that iron(II) gluconate complexes could increase the reaction efficiency in marine environments. This has implications for our understanding of iron's role in oceanic ecosystems (Rue & Bruland, 1997).

Mecanismo De Acción

Target of Action

The primary target of Iron(II) gluconate hydrate is the body’s hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues . Iron is a crucial component of hemoglobin, and Iron(II) gluconate hydrate provides a bioavailable form of iron that the body can use to produce this essential protein .

Mode of Action

Iron(II) gluconate hydrate works by supplying the body with iron, which is necessary for the production of hemoglobin . When Iron(II) gluconate hydrate is ingested, it is broken down in the stomach and the iron is absorbed into the bloodstream. This iron is then used by the body to produce hemoglobin .

Biochemical Pathways

Iron(II) gluconate hydrate affects the biochemical pathway responsible for the production of hemoglobin . When there is a deficiency of iron in the body, the production of hemoglobin decreases, leading to a condition known as iron-deficiency anemia . By providing a source of bioavailable iron, Iron(II) gluconate hydrate helps to increase the production of hemoglobin and prevent or treat this condition .

Pharmacokinetics

The pharmacokinetics of Iron(II) gluconate hydrate involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Iron(II) gluconate hydrate is absorbed in the duodenum and upper jejunum . The iron is then distributed throughout the body, where it is primarily used in the bone marrow for hemoglobin synthesis . Any excess iron is stored in the liver, spleen, and bone marrow .

Result of Action

The primary molecular effect of Iron(II) gluconate hydrate is the increased production of hemoglobin, resulting in improved oxygen-carrying capacity of the blood . On a cellular level, this leads to improved oxygen delivery to cells throughout the body, supporting cellular respiration and energy production . Clinically, this results in the alleviation of symptoms associated with iron-deficiency anemia, such as fatigue and weakness .

Action Environment

The action, efficacy, and stability of Iron(II) gluconate hydrate can be influenced by various environmental factors. For instance, the absorption of iron can be affected by the presence of other substances in the gut. Certain substances, such as ascorbic acid (vitamin C), can enhance iron absorption, while others, such as calcium and certain types of dietary fiber, can inhibit it . Furthermore, the stability of Iron(II) gluconate hydrate can be affected by storage conditions, such as temperature and humidity .

Propiedades

IUPAC Name |

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSKTPEFSQVHL-XRDLMGPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24FeO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(II) gluconate hydrate | |

CAS RN |

699014-53-4 | |

| Record name | Iron(II) gluconate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

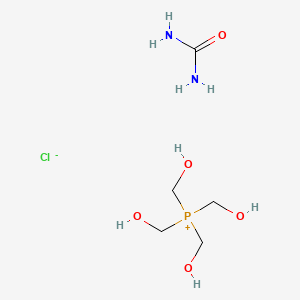

Q1: What is the role of iron(II) gluconate hydrate in the synthesis of iron oxide nanoparticles?

A1: Iron(II) gluconate hydrate serves as a precursor in the synthesis of iron oxide nanoparticles. It provides a source of iron(II) ions, which undergo oxidation and precipitation reactions in the presence of an oxidant and stabilizing agents. In the study by Shoja'ziyan et al. [], iron(II) gluconate hydrate was used in conjunction with iron(III) chloride hexahydrate and the peptide oxytocin to synthesize highly stable iron oxide nanoparticles with a size range of 2-5 nm using a microwave-assisted method.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)